molecular formula C8H10O B6253253 2-ethynyl-7-oxabicyclo[2.2.1]heptane CAS No. 2117403-01-5

2-ethynyl-7-oxabicyclo[2.2.1]heptane

Cat. No.: B6253253
CAS No.: 2117403-01-5
M. Wt: 122.2
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Description

Contextualizing the 7-Oxabicyclo[2.2.1]heptane Scaffold in Organic Chemistry

The 7-oxabicyclo[2.2.1]heptane skeleton, often referred to as an oxanorbornane, is a well-recognized and versatile heterocyclic scaffold in organic chemistry. researchgate.net This rigid, bicyclic ether is found in a variety of naturally occurring compounds with interesting biological activities, such as cantharidin (B1668268) and lembyne A. researchgate.net The constrained nature of the oxanorbornane framework provides a stereochemically defined and predictable three-dimensional structure, making it an attractive starting point for the synthesis of complex target molecules. researchgate.net

The most common route to synthesize the 7-oxabicyclo[2.2.1]heptane scaffold is through the Diels-Alder reaction between a furan (B31954) and a suitable dienophile. researchgate.netnih.gov This cycloaddition reaction allows for the creation of multiple stereocenters in a single step with a high degree of control. nih.gov The resulting bicyclic structure can then be further functionalized, and the oxygen bridge can be cleaved under specific conditions to yield highly substituted carbocyclic or heterocyclic systems. researchgate.net This strategic utility has made the 7-oxabicyclo[2.2.1]heptane scaffold a valuable chiron for the asymmetric synthesis of natural products, including rare sugars and their mimetics. researchgate.net

Importance of Bridged Bicyclic Systems in Chemical Research

Bridged bicyclic systems are a class of molecules characterized by two rings sharing three or more atoms, creating a rigid, three-dimensional structure. youtube.com This rigidity is a key feature that distinguishes them from more flexible linear or monocyclic compounds and has significant implications for their application in various fields of chemical research, particularly in drug discovery. nih.govrsc.orgrsc.org

In medicinal chemistry, the "escape from flatland" concept encourages the move away from flat, two-dimensional molecules towards more complex three-dimensional structures. rsc.org Bridged bicyclic scaffolds are ideal for this purpose as they can present substituents in well-defined spatial orientations, leading to more specific interactions with biological targets like proteins and enzymes. nih.govrsc.org This can result in improved biological activity, selectivity, and better pharmacological properties, such as increased metabolic stability and solubility. rsc.org Furthermore, the novelty of these structures can be advantageous in developing new intellectual property. rsc.org

Beyond pharmaceuticals, the defined architecture of bridged bicyclic compounds makes them valuable in materials science. They can be used as monomers to create polymers with unique and controlled three-dimensional structures, influencing properties like thermal stability and ion conductivity. vanderbilt.edu

Unique Structural Features of the 2-Ethynyl-7-oxabicyclo[2.2.1]heptane Moiety and their Research Implications

The this compound molecule combines the rigid 7-oxabicyclo[2.2.1]heptane scaffold with a terminal alkyne (ethynyl group). This combination of features imparts unique reactivity and potential for a wide range of chemical transformations.

The 7-oxabicyclo[2.2.1]heptane core provides a well-defined three-dimensional structure. The rigidity of this framework allows for precise control over the spatial arrangement of substituents, which is a crucial aspect in the design of molecules that interact with biological systems. nih.govrsc.org The oxygen bridge also introduces a polar element into the otherwise carbocyclic structure, which can influence solubility and binding interactions.

The ethynyl (B1212043) group is a highly versatile functional group in organic synthesis. Its terminal alkyne allows for a variety of chemical reactions, most notably:

Click Chemistry: The terminal alkyne is a key participant in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This reaction is highly efficient and selective, allowing for the facile connection of the this compound unit to other molecules containing an azide (B81097) group. nih.gov This is particularly useful in medicinal chemistry for creating libraries of compounds for drug screening. nih.gov

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides, providing a powerful method for constructing more complex molecular architectures.

Other Alkyne Reactions: The ethynyl group can also undergo various other transformations, such as hydrogenation to form the corresponding alkene or alkane, hydration to form a ketone, and various cycloaddition reactions.

The combination of the rigid, three-dimensional scaffold and the versatile ethynyl "handle" makes this compound a powerful building block for creating diverse and complex molecules with tailored properties.

Overview of Current Research Trajectories Involving this compound

While direct research focused exclusively on this compound is still emerging, the research trajectories for this compound can be inferred from studies on closely related analogs and the broader applications of its constituent parts.

A significant area of interest is in medicinal chemistry . The structural analogue, 2-ethynyl-7-azabicyclo[2.2.1]heptane, has been successfully employed as a scaffold for the development of ligands for G protein-coupled receptors (GPCRs), such as opioid receptors. nih.gov In these studies, the ethynyl group serves as a point of diversification through click chemistry, allowing for the rapid synthesis of a library of potential drug candidates. nih.gov Given the structural similarities, it is highly probable that this compound could be utilized in a similar fashion to develop novel therapeutics targeting a range of biological targets. The rigid scaffold can help to lock the molecule in a specific conformation, which can lead to higher affinity and selectivity for a particular receptor. nih.govrsc.org

In the realm of materials science , the ethynyl group's ability to participate in polymerization reactions opens up possibilities for creating novel polymers. The rigid bicyclic core would be incorporated into the polymer backbone, potentially leading to materials with enhanced thermal stability and specific mechanical properties. The development of polymers from various 7-oxabicyclo[2.2.1]heptane derivatives has been an active area of research. vanderbilt.edu

Furthermore, the versatility of the ethynyl group allows for the use of this compound as a key intermediate in the synthesis of complex organic molecules . Its ability to be coupled with various other fragments makes it a valuable tool for synthetic chemists aiming to construct intricate natural products or their analogs.

Properties

CAS No.

2117403-01-5

Molecular Formula

C8H10O

Molecular Weight

122.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Ethynyl 7 Oxabicyclo 2.2.1 Heptane and Its Derivatives

Strategies for Constructing the 7-Oxabicyclo[2.2.1]heptane Core

The construction of the 7-oxabicyclo[2.2.1]heptane core is a pivotal step in the synthesis of its derivatives. The most common and versatile methods include Diels-Alder reactions and intramolecular cyclizations. researchgate.netresearchgate.net

Diels-Alder Cycloaddition Reactions in Oxabicyclo[2.2.1]heptane Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and frequently utilized method for synthesizing the 7-oxabicyclo[2.2.1]heptane skeleton. researchgate.net This approach typically involves the reaction of a furan (B31954) derivative, serving as the diene, with a suitable dienophile. researchgate.netresearcher.life

Furan-Based Dienophile Approaches and their Regio/Stereoselectivity

The reaction of furan with various dienophiles is a cornerstone for creating the 7-oxabicyclo[2.2.1]heptane framework. researchgate.net The regioselectivity and stereoselectivity of these reactions are crucial for determining the final structure of the product.

The stereoselectivity of the Diels-Alder reaction between furan and dienophiles like maleic anhydride (B1165640) or maleimide (B117702) can be complex. While the endo adduct is often kinetically favored, the thermodynamic stability of the exo adduct can lead to its predominance, especially considering the potential for retro-Diels-Alder reactions. nih.govresearchgate.netuni-regensburg.de The choice of substituents on the furan ring significantly influences both the reactivity and the selectivity of the cycloaddition. rsc.org Electron-donating groups on the furan can enhance reactivity, while electron-withdrawing groups may decrease it. rsc.orgnih.gov For instance, the reaction of 2-substituted furans with dienophiles can exhibit high regioselectivity, with electron-donating substituents favoring the formation of the more sterically hindered product. nih.gov

DieneDienophileConditionsMajor ProductSelectivity
FuranMaleic Anhydride300 Kexo isomerThermodynamically controlled
FuranMaleimide300 Kexo isomerThermodynamically controlled
2-MethylfuranChiral NitroalkenesHigh pressure (13 kbar), rt3-nitro-2-(penta-O-acetylpentitol-1-yl) adductHigh regioselectivity
2-Phenylfuran6,7-DehydrobenzofuranNot specifiedContrasteric isomerHigh regioselectivity
2-Phenylsulfonylfuran6,7-DehydrobenzofuranNot specifiedOpposite regioisomerHigh regioselectivity
Catalyzed Diels-Alder Reactions (e.g., Boron Trifluoride Diethyl Etherate Catalysis)

Lewis acids are often employed to catalyze the Diels-Alder reaction between furans and dienophiles, enhancing reaction rates and influencing selectivity. mdpi.comgoogle.com Boron trifluoride diethyl etherate (BF₃·OEt₂) is a commonly used Lewis acid catalyst in these transformations. google.comcdnsciencepub.com For example, the reaction of furan with α-bromoacrolein can be effectively catalyzed by a chiral oxazaborolidine, leading to the formation of chiral 7-oxabicyclo[2.2.1]heptene derivatives with high enantioselectivity. scielo.br

The use of Lewis acids can also influence the endo/exo selectivity of the cycloaddition. While uncatalyzed reactions of furan may favor the exo product due to thermodynamic control, Lewis acid catalysis can promote the formation of the kinetically favored endo product. mdpi.com

Intramolecular Diels-Alder Strategies for Chiral Auxiliary Control

Intramolecular Diels-Alder (IMDA) reactions provide a powerful strategy for controlling the stereochemistry of the resulting 7-oxabicyclo[2.2.1]heptane core. researchgate.netrsc.org By attaching a chiral auxiliary to the dienophile or the diene-containing substrate, the stereochemical outcome of the cyclization can be effectively directed. rsc.org For instance, the use of (R)-phenylglycinol as a chiral auxiliary in an IMDA reaction has been successfully employed in the diastereoselective synthesis of a 7-oxabicyclo[2.2.1]heptane moiety. researchgate.netrsc.org This strategy is particularly valuable in the synthesis of complex, enantiopure natural products. researchgate.netrsc.org

Intramolecular Cyclization Approaches

Besides cycloaddition reactions, intramolecular cyclization methods offer an alternative and effective route to the 7-oxabicyclo[2.2.1]heptane skeleton. canada.ca

O-Alkylation Ring-Closure Reactions

Intramolecular O-alkylation is a key ring-closure strategy for constructing the 7-oxabicyclo[2.2.1]heptane framework. acs.orgacs.orgnih.gov This method involves the formation of the ether linkage of the bicyclic system through an internal nucleophilic attack of a hydroxyl group onto an electrophilic carbon center. acs.orgacs.orgnih.gov

A notable example is the synthesis of a conformationally locked carbocyclic nucleoside analogue where the oxabicyclo[2.2.1]heptane ring system was formed via an intramolecular O-alkylation. acs.orgacs.orgnih.govnih.gov This ring-closure step can sometimes compete with the formation of other ring systems, such as an oxetane, and the product distribution can be influenced by reaction conditions like temperature. acs.orgnih.gov

Precursor TypeReactionResulting Core
Acetonyl C-glycosidesIntramolecular nucleophilic substitution7-Oxabicyclo[2.2.1]heptane
Triacetyl mesylate derivativeIntramolecular O-alkylation7-Oxabicyclo[2.2.1]heptane

This method has been successfully applied to the synthesis of various functionalized 7-oxabicyclo[2.2.1]heptanes from C-glycoside substrates, demonstrating its utility in generating stereochemically rich bicyclic structures.

Transition Metal-Catalyzed Cycloisomerization Reactions

Transition metal catalysis, particularly with gold(I) complexes, has emerged as a powerful tool for constructing the 7-oxabicyclo[2.2.1]heptane framework. acs.orgresearchgate.netresearchgate.net These reactions often proceed with high efficiency and stereoselectivity under mild conditions. acs.org

Gold(I)-Catalyzed Cycloisomerization of Alkynediols

A highly regio- and stereoselective method for the synthesis of 7-oxabicyclo[2.2.1]heptanes involves the gold(I)-catalyzed cycloisomerization of alkynediols. researchgate.netresearchgate.net This reaction proceeds through a sequential process that allows for the construction of a wide range of these bicyclic compounds. researchgate.net Gold(I) catalysts, such as Ph₃PAuNTf₂, are particularly effective in promoting this transformation. researchgate.net The reaction is believed to proceed via the activation of the alkyne by the gold(I) catalyst, which facilitates an intramolecular nucleophilic attack by one of the hydroxyl groups. acs.org This methodology has proven valuable in the total synthesis of natural products like farnesiferol C. researchgate.net

The choice of the gold catalyst can influence the reaction's efficiency. For instance, in the cycloisomerization of 1-ethynyl-2,2-dimethylcyclopentane-1,3-diol, Ph₃PAuNTf₂ was identified as the optimal catalyst, affording the desired 1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptan-2-one in high yield. researchgate.net

Table 1: Gold(I)-Catalyzed Cycloisomerization of an Alkynediol

EntryCatalyst (5 mol%)Time (min)Yield (%)
1AuCl3065
2AuCl₃3072
3IPrAuCl/AgNTf₂1575
4JohnphosAuCl/AgNTf₂1578
5Ph₃PAuNTf₂1581
6Ph₃PAuCl/AgNTf₂1580
7(Ph₃PAu)₃O BF₄1576
8AgNTf₂60No reaction
9None60No reaction

Data sourced from a study on the synthesis of 7-oxabicyclo[2.2.1]heptanes. researchgate.net

Multi-Component and Domino Reaction Sequences

Multi-component and domino reactions offer an efficient and atom-economical approach to constructing complex molecules like 2-ethynyl-7-oxabicyclo[2.2.1]heptane derivatives from simple starting materials in a single operation.

Triethylamine-Promoted Cycloaddition Reactions

Triethylamine (B128534) can be used to promote cycloaddition reactions that lead to the formation of functionalized 2-oxabicyclo[2.2.1]heptane derivatives. rsc.orgrsc.org For example, the reaction of phenacylmalononitriles with chalcone (B49325) o-enolates in ethanol (B145695) at room temperature, promoted by triethylamine, affords these bicyclic compounds in good yields and with high diastereoselectivity. rsc.orgrsc.org This process is believed to occur through a domino reaction mechanism. rsc.orgrsc.org The use of a simple and readily available base like triethylamine makes this a practical synthetic method. science.govresearchgate.net

Chromium-Mediated Nickel-Catalyzed Coupling Reactions

In a synthetic approach towards the natural product solanoeclepin A, a chromium-mediated nickel-catalyzed coupling reaction was employed. rsc.org This specific step involved the coupling of an aldehyde with a vinyl triflate to furnish an α,β-unsaturated lactone as a single stereoisomer. rsc.org While not directly forming the this compound, this type of advanced coupling reaction is crucial for assembling complex precursors required for the synthesis of highly substituted derivatives of the 7-oxabicyclo[2.2.1]heptane core. rsc.org Such cross-coupling reactions, often utilizing first-row transition metals like nickel and chromium, are powerful tools in modern organic synthesis for creating carbon-carbon bonds with high control over stereochemistry. escholarship.orgnih.govresearchgate.net

Introduction and Functionalization of the Ethynyl (B1212043) Moiety

The incorporation of the ethynyl group onto the 7-oxabicyclo[2.2.1]heptane core is a critical step in the synthesis of the target compound and its analogs. Methodologies for this transformation can be broadly categorized into direct ethynylation strategies and post-cyclization modifications.

Direct Ethynylation Strategies

Direct ethynylation involves the introduction of the alkyne functionality during the formation of the bicyclic system or onto a pre-existing 7-oxabicyclo[2.2.1]heptane skeleton. One prominent approach involves the Diels-Alder reaction between furan and an acetylenic dienophile. While the most common dienophiles are olefinic, the use of acetylenic partners can directly lead to unsaturated bicyclic adducts which can be subsequently hydrogenated to the desired saturated system. researchgate.net

A notable example, although on an analogous aza-bicyclic system, details the preparation of 2-endo-ethynyl-7-benzyl-7-azabicyclo[2.2.1]heptane. This synthesis starts from a protected intermediate, and the ethynyl group is introduced via a multi-step sequence. mdpi.com While not a direct ethynylation of the final bicyclic core, it showcases a strategy to construct the ethynyl-substituted scaffold.

Another strategy involves the ethynylation of a ketone precursor on the 7-oxabicyclo[2.2.1]heptane framework. For instance, the conversion of a carbonyl group at the C-2 position to an ethynyl group can be achieved through various organometallic reagents, such as ethynylmagnesium bromide or lithium trimethylsilylacetylide followed by desilylation. A patent describes the synthesis of related structures where a formyl group is subjected to ethynylation. google.com

Post-Cyclization Alkyne Modifications

An alternative to direct ethynylation is the modification of a pre-formed 7-oxabicyclo[2.2.1]heptane ring. This typically involves the conversion of a suitable functional group at the C-2 position into an alkyne. For example, a carboxylic acid or an ester can be reduced to an alcohol, which is then oxidized to an aldehyde. The resulting aldehyde can be converted to the terminal alkyne via the Corey-Fuchs or Seyferth-Gilbert homologation.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, represent a powerful tool for this purpose. A 2-halo-7-oxabicyclo[2.2.1]heptane derivative can be coupled with a terminal alkyne, such as trimethylsilylacetylene, followed by removal of the silyl (B83357) protecting group, to yield the desired 2-ethynyl product. Research on directed arylation of the 7-oxabicyclo[2.2.1]heptane framework using palladium catalysis highlights the feasibility of functionalizing this core, which can be extended to alkynylation. researchgate.net

Stereoselective Synthesis of this compound Enantiomers

The synthesis of enantiomerically pure this compound is of significant interest for applications in asymmetric synthesis and for the development of chiral pharmaceuticals. Chiral auxiliary-based methods and asymmetric catalysis are the two primary strategies employed to achieve stereocontrol.

Chiral Auxiliary-Based Methods

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. bath.ac.uk

In the context of 7-oxabicyclo[2.2.1]heptane synthesis, chiral auxiliaries have been effectively used in the Diels-Alder reaction between furan and a chiral dienophile. For example, the use of chiral acrylates derived from camphor (B46023) or other chiral alcohols can lead to a diastereoselective cycloaddition, affording an enantiomerically enriched bicyclic product. rsc.orgus.es The resulting ester can then be converted to the ethynyl group as described in the post-cyclization modification section. The use of (R)-phenylglycinol as a chiral auxiliary in an intramolecular Diels-Alder reaction has also been reported for the synthesis of a complex molecule containing the 7-oxabicyclo[2.2.1]heptane moiety. rsc.org

Chiral AuxiliaryDienophileDiastereoselectivityReference
(1'S)-Camphanate1-CyanovinylHigh us.es
(R)-PhenylglycinolFuran-tethered trieneHigh rsc.org
(S)s-3-(2-pyridylsulphinyl)acrylateFuranHigh rsc.org

Asymmetric Catalysis in Oxabicyclo[2.2.1]heptane Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. In recent years, significant progress has been made in the development of catalytic asymmetric methods for the synthesis of oxabicyclo[2.2.1]heptane derivatives.

A noteworthy example is the gold(I)-catalyzed regio- and stereoselective cycloisomerization of alkynediols to construct the 7-oxabicyclo[2.2.1]heptane skeleton. researchgate.net This method proceeds through a tandem reaction involving cycloisomerization and a semi-pinacol-type 1,2-alkyl migration, affording the bicyclic products with high stereocontrol. researchgate.net While this specific study did not report the synthesis of the 2-ethynyl derivative, the methodology provides a powerful platform for accessing chiral 7-oxabicyclo[2.2.1]heptanes that could be further functionalized.

The Diels-Alder reaction, a key step in forming the oxabicyclic core, can also be rendered asymmetric using chiral Lewis acid catalysts. These catalysts coordinate to the dienophile, creating a chiral environment that favors the formation of one enantiomer of the cycloadduct over the other.

Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to produce collections of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.ukcam.ac.uk The rigid and topologically complex 7-oxabicyclo[2.2.1]heptene scaffold has been recognized as a valuable starting point for DOS to generate chemical libraries. umt.edunih.gov

The general strategy involves the synthesis of a functionalized 7-oxabicyclo[2.2.1]heptene core, which is then subjected to a variety of diversification reactions. cam.ac.uk The presence of the ethynyl group in this compound provides an excellent handle for such diversification. The alkyne can participate in a wide range of transformations, including:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile reaction for linking the ethynyl-containing scaffold to a wide variety of azide-functionalized building blocks, rapidly generating a library of triazole-containing compounds. mdpi.com

Sonogashira Coupling: Further extension of the alkyne chain or coupling with various aryl or heteroaryl halides.

Hydration and other additions: Conversion of the alkyne to a ketone or other functional groups.

Cycloaddition reactions: Participation of the alkyne in [2+2], [3+2], or [4+2] cycloadditions to generate more complex polycyclic systems.

A study on the synthesis of a functionalized oxabicyclo[2.2.1]-heptene-based chemical library demonstrated the utility of this scaffold in generating topologically complex, non-chiral libraries. umt.edunih.gov While this library was not based on the 2-ethynyl derivative, the principles can be directly applied. The combination of the rigid bicyclic core with the versatile reactivity of the ethynyl group makes this compound an ideal starting point for the construction of diverse and complex chemical libraries for biological screening.

Synthesis of Functionalized Oxabicyclo[2.2.1]heptene-Based Chemical Libraries

The 7-oxabicyclo[2.2.1]heptene framework is a significant structural motif found in numerous molecules of pharmacological interest. umt.edunih.gov Its conformationally restricted and highly oxygenated scaffold makes it an attractive starting point for diversity-oriented synthesis, leading to the creation of topologically complex, non-chiral compound libraries. umt.edu

A key strategy in the development of these libraries involves the synthesis of a functionalized oxabicyclo[2.2.1]heptene core, which can then be elaborated upon. Research has demonstrated the successful generation of tricyclic libraries based on this framework. umt.edu A pivotal step in this process is the utilization of acetal (B89532) formation to construct the library. umt.edu

The general synthetic approach often begins with the Diels-Alder reaction between a furan and a suitable dienophile, a common method for constructing the 7-oxabicyclo[2.2.1]heptane core. researchgate.net This initial cycloaddition provides a versatile intermediate that can be further functionalized.

Table 1: Key Features of a Functionalized Oxabicyclo[2.2.1]heptene-Based Chemical Library

FeatureDescriptionReference
Scaffold 7-Oxabicyclo[2.2.1]heptene umt.edunih.gov
Synthesis Goal Generation of a diverse library of topologically complex compounds. umt.edu
Key Reaction Acetal formation for library construction. umt.edu
Library Size Two 96-member tricyclic libraries have been reported. umt.edu
Starting Materials Often derived from the Diels-Alder reaction of furan and a dienophile. researchgate.net

Modular Approaches for Derivatization

The derivatization of the this compound core and its analogs relies on modular approaches that allow for the systematic introduction of chemical diversity. These strategies are crucial for exploring the chemical space around this scaffold and for developing compounds with specific properties.

One of the primary handles for derivatization is the ethynyl group. The carbon-carbon triple bond of the ethynyl moiety is highly versatile and can participate in a wide range of chemical transformations. These include, but are not limited to, click chemistry reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), Sonogashira coupling, and various hydrogenation reactions to access the corresponding vinyl or ethyl derivatives.

Furthermore, the oxabicyclo[2.2.1]heptane skeleton itself offers sites for functionalization. The ether bridge can be cleaved under specific conditions, and the carbon framework can be substituted. researchgate.net For instance, directed palladium-catalyzed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework has been described, achieving high yields and complete diastereoselectivity. researchgate.net

The synthesis of novel carbocyclic nucleoside analogues derived from 7-oxabicyclo[2.2.1]heptane-2-methanol further illustrates the potential for derivatization. acs.org In this work, the introduction of a nucleobase was achieved through a reactive triflate intermediate, demonstrating a modular approach to creating complex, biologically relevant molecules. acs.org

Table 2: Examples of Modular Derivatization Reactions

Reaction TypeReagents/ConditionsFunctional Group TransformationReference
Click Chemistry (CuAAC) Azide (B81097), Copper(I) catalystEthynyl to Triazole
Sonogashira Coupling Aryl/vinyl halide, Pd catalyst, Cu co-catalystEthynyl to Aryl/vinyl-substituted alkyne
Hydrogenation H₂, Pd/C or Lindlar's catalystEthynyl to Ethyl or Vinyl
β-Arylation Aryl iodide, Pd catalystC-H bond to C-Aryl bond researchgate.net
Nucleophilic Substitution Triflate intermediate, Nucleophile (e.g., adenine)Alcohol to Substituted amine acs.org

The combination of these modular approaches allows for the creation of a vast array of derivatives from a single, functionalized core structure like this compound. This capability is fundamental to the fields of medicinal chemistry and materials science, where the systematic exploration of structure-activity relationships is paramount.

Reactivity and Reaction Mechanisms of 2 Ethynyl 7 Oxabicyclo 2.2.1 Heptane and Its Congeners

Alkyne-Focused Reactivity of the Ethynyl (B1212043) Group

The terminal ethynyl group on the 7-oxabicyclo[2.2.1]heptane skeleton is a highly valuable functional handle for a variety of chemical modifications. Its reactivity is central to the construction of more complex molecular architectures through carbon-heteroatom and carbon-carbon bond-forming reactions.

Click Chemistry Applications (e.g., Copper-Catalyzed Azide (B81097)–Alkyne Cycloaddition)

The terminal alkyne of 2-ethynyl-7-oxabicyclo[2.2.1]heptane is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgnd.edu This reaction provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. researchgate.netmdpi.com The CuAAC reaction is prized for its simplicity, high yields, and tolerance of a wide array of functional groups, making it a powerful tool in drug discovery, bioconjugation, and materials science. nd.edumdpi.comsoton.ac.uk

The mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with an organic azide. wikipedia.org The copper catalyst, often generated from a copper(II) salt like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate, lowers the pKa of the alkyne's terminal proton, facilitating the reaction. wikipedia.org A variety of copper sources can be employed, including copper(I) salts (CuBr, CuI), metallic copper, or copper(II) salts with a reductant. mdpi.comnih.gov The resulting triazole ring is exceptionally stable, linking the oxabicyclic moiety to another molecular fragment. soton.ac.uk This strategy allows for the modular assembly of complex molecules where the rigid 7-oxabicyclo[2.2.1]heptane core can be strategically incorporated. researchgate.netnih.gov

Cycloaddition Reactions (e.g., Light-Induced [2+2] Cycloadditions)

Beyond click chemistry, the ethynyl group can participate in other cycloaddition reactions. While the Diels-Alder reaction ([4+2] cycloaddition) is more commonly associated with dienes, the alkyne can act as a dienophile. youtube.com More specific to the alkyne itself are [2+2] cycloadditions, which can be initiated under thermal or photochemical conditions to form cyclobutene (B1205218) derivatives. youtube.com

These reactions are governed by the principles of frontier molecular orbital (FMO) theory. youtube.comyoutube.com For a [2+2] cycloaddition, the reaction between two ethylene (B1197577) molecules (a model for the alkyne) is thermally forbidden but photochemically allowed. youtube.com Light-induced excitation alters the electronic configuration, allowing the highest occupied molecular orbital (HOMO) of one molecule to interact constructively with the lowest unoccupied molecular orbital (LUMO) of the other. youtube.com Therefore, light-induced [2+2] cycloadditions represent a potential pathway for reacting the ethynyl group of this compound with an alkene to generate a bicyclic system containing a highly strained cyclobutene ring. Another example of cycloaddition involving a strained alkyne is the reaction of cyclooctyne (B158145) with oxanorbornadiene derivatives, which proceeds via a [π2s + π2s + σ2s] cycloaddition. clockss.org

Ring Transformations and Rearrangement Reactions

The strained 7-oxabicyclo[2.2.1]heptane ring system is prone to various transformations, including ring expansions, rearrangements, and cleavage, often leading to the formation of structurally diverse and complex heterocyclic frameworks.

Ring Expansion Pathways (e.g., Azanorbornanic Aminyl Radical Rearrangements)

Ring expansion reactions provide a powerful method for converting the compact [2.2.1] bicyclic system into larger, often more complex, heterocyclic structures. researchgate.netsioc-journal.cnrsc.org One notable pathway involves the rearrangement of aminyl radicals generated from azide precursors on related bicyclic scaffolds. acs.orgnih.govacs.org

In studies on aza-analogues (azanorbornanes), 3-azidoazanorbornanes have been shown to be excellent substrates for a regioselective rearrangement of aminyl radicals, leading to the formation of previously unknown 2,8-diazabicyclo[3.2.1]oct-2-ene systems. acs.orgnih.gov The key aminyl radical intermediate is generated by reacting the azide with tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN). nih.govacs.org This intermediate undergoes a ring-expansion rearrangement.

However, a crucial finding emerged when this methodology was applied to an oxa-analogue. Research demonstrated that under the same reaction conditions, the oxanorbornane derivative (10d in the study) did not undergo the desired radical rearrangement. Instead, only the corresponding amine (9d ) was obtained from the reduction of the azide. acs.org This highlights a significant difference in reactivity between the aza- and oxa-bicyclic systems in this specific transformation.

SubstrateBridgehead AtomProduct(s)Outcome
3-Azidoazanorbornane congenerNitrogenRing-expanded 2,8-diazabicyclo[3.2.1]oct-2-eneRing Expansion
Oxa-analogue 10d OxygenAmine 9d No Rearrangement

This table summarizes the differential reactivity observed in aminyl radical reactions of azanorbornane versus oxanorbornane congeners as reported in the literature. acs.org

Desulfonylation Reactions

The sulfonyl group is a versatile functional group in organic synthesis, often used as an activating group or a removable linker. organicreactions.orgresearchgate.net Desulfonylation reactions, which cleave the carbon-sulfur bond, are typically reductive processes that replace the sulfonyl group with a hydrogen atom. wikipedia.org Common reagents for reductive desulfonylation include active metals like sodium amalgam or aluminum amalgam. wikipedia.org

Acetal (B89532) Formation

Acetal formation is a common and crucial reaction for the 7-oxabicyclo[2.2.1]heptane system, primarily employed for the protection of hydroxyl groups or as a key step in synthetic strategies. researchgate.netgoogle.com For instance, when the bicyclic core contains two hydroxyl groups (a diol), they can be protected by forming a cyclic acetal or ketal, such as an acetonide derivative, by reacting with acetone. google.com

This strategy has been utilized in the synthesis of diverse molecular libraries. In one example, acetal formation was a key step in constructing a 96-member library of tricyclic compounds that incorporated the oxabicyclo[2.2.1]heptene framework. researchgate.net Furthermore, the synthesis of derivatives like 7-oxabicyclo[2.2.1]hept-5-en-2-one dimethyl acetal demonstrates the use of acetals to protect ketone functionalities within this bicyclic system. evitachem.com The formation of acetals is a facile and high-yielding process that provides a robust method for manipulating the functionality of these complex scaffolds during multi-step syntheses.

Electrophilic and Nucleophilic Additions to the Bicyclic System

The 7-oxabicyclo[2.2.1]heptane skeleton, particularly in its unsaturated forms, and the ethynyl substituent both serve as sites for addition reactions. The stereochemical outcome of these reactions is heavily dictated by the bicyclic structure.

Electrophilic Additions

Electrophilic additions to unsaturated 7-oxabicyclo[2.2.1]heptene derivatives are well-documented. The π-bond in these systems is subject to attack by various electrophiles. A key feature is the pronounced stereoselectivity, with electrophiles typically approaching from the less sterically hindered exo face of the bicycle. For instance, the reaction of 2-oxygenated-7-oxabicyclo[2.2.1]hept-5-enes with phenylselenyl chloride (PhSeCl) results in the formation of 5-endo-chloro-6-exo-benzeneselenenyl adducts, demonstrating a clear preference for exo attack of the electrophilic selenium species. capes.gov.br The regioselectivity of these additions can be controlled by substituents remote to the double bond. acs.org

For this compound, the primary site for electrophilic addition is the carbon-carbon triple bond. Generally, electrophilic additions to alkynes are slower than to alkenes due to the formation of a less stable, high-energy vinyl cation intermediate. chemistrysteps.comlibretexts.org The reaction typically follows Markovnikov's rule, where the electrophile (e.g., H⁺) adds to the carbon atom of the alkyne that bears more hydrogen atoms, leading to the more substituted carbocation. chemistrysteps.comlibretexts.org In the case of a terminal alkyne like the 2-ethynyl group, this would lead to the formation of a cation at the carbon adjacent to the bicyclic ring. The subsequent attack by a nucleophile can lead to a variety of products. Due to the steric bulk of the 7-oxabicyclo[2.2.1]heptane moiety, the approach of the electrophile and nucleophile would be subject to significant stereochemical influence.

General Mechanism of Electrophilic Addition to an Alkyne

Initial Attack: The π-electrons of the alkyne attack an electrophile (E⁺).

Intermediate Formation: A vinyl cation intermediate is formed. youtube.com

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbocation to form the final addition product. youtube.com

This two-step process can often occur twice, leading to tetra-substituted alkane derivatives if excess reagent is used.

Nucleophilic Additions

The ethynyl group, especially if activated by adjacent electron-withdrawing groups, is susceptible to nucleophilic conjugate addition (a Michael-type reaction). acs.org While the saturated bicycloalkane ring of this compound is not an activating group itself, strong nucleophiles can add to the triple bond. Thiolates, amines, and alkoxides are common nucleophiles for this type of reaction. acs.orgmdpi.com The reaction with thiols (thiol-yne reaction), for example, is a highly efficient process that can be catalyzed by bases and generally follows an anti-addition pathway, leading to the Z-isomer as the major product. acs.org

The stereochemistry of nucleophilic addition to the 2-ethynyl group would again be influenced by the bicyclic frame, which could direct the approach of the incoming nucleophile to the less hindered face.

Radical Processes Involving Oxabicyclo[2.2.1]heptane Derivatives

The 7-oxabicyclo[2.2.1]heptane system is also involved in various radical-mediated transformations. These reactions are important for forming new carbon-carbon and carbon-heteroatom bonds.

Intramolecular radical cyclizations have been used as a method to construct the 2-oxabicyclo[2.2.1]heptane ring system itself from suitably substituted tetrahydrofuran (B95107) precursors. researchgate.net More relevant to the reactivity of the pre-formed bicycle, radical additions and rearrangements have been studied. Radical-mediated phenylselanyl-group transfer reactions on 7-oxabicyclo[2.2.1]hept-5-en-2-one derivatives allow for the simultaneous introduction of two substituents at the C(5) and C(6) positions with defined exo and endo stereochemistry. researchgate.net

For the 2-ethynyl substituent, radical additions, particularly the anti-Markovnikov addition of HBr initiated by peroxides, are a classic reaction of alkynes. ic.ac.uk The mechanism proceeds via a radical chain reaction where a bromine radical adds to the terminal carbon of the alkyne, generating a more stable vinyl radical intermediate. This intermediate then abstracts a hydrogen atom from HBr to yield the final product and propagate the chain.

Table 1: Comparison of Electrophilic vs. Radical Addition of HBr to an Alkyne

Reaction TypeReagentInitiator/CatalystRegioselectivityIntermediate
Electrophilic AdditionHBrNoneMarkovnikovVinyl Cation
Radical AdditionHBrPeroxides (ROOR)Anti-MarkovnikovVinyl Radical

Polymerization Reactions of 7-Oxabicyclo[2.2.1]heptane Derivatives

The strained nature of the 7-oxabicyclo[2.2.1]heptane ring system and the reactivity of the ethynyl group provide two distinct avenues for polymerization.

Ring-Opening Metathesis Polymerization (ROMP)

Unsaturated derivatives, such as those containing a C5-C6 double bond, are excellent monomers for Ring-Opening Metathesis Polymerization (ROMP). beilstein-journals.org This type of chain-growth polymerization is typically initiated by ruthenium-based catalysts (e.g., Grubbs catalysts) and involves the cleavage and reformation of the double bond to relieve ring strain, resulting in linear polymers containing substituted tetrahydrofuran rings. beilstein-journals.org The competition between ROMP and Ring-Opening Cross Metathesis (ROCM) can be controlled by reaction conditions such as monomer concentration. beilstein-journals.org

Alkyne Polymerization

The terminal ethynyl group of this compound provides a handle for polymerization reactions characteristic of alkynes. These can include:

Linear Polymerization: Forming polyacetylene-type structures. This can be achieved with various organometallic catalysts. The resulting polymers are often conjugated and possess interesting electronic properties. mdpi.com

Cyclic Polymerization (Cyclotrimerization): In the presence of certain catalysts, three alkyne units can cyclize to form a substituted benzene (B151609) ring. For instance, passing ethyne (B1235809) through a red-hot iron tube is a classic method for producing benzene. youtube.com

Cyclic Polymerization via Ring-Expansion: Specialized catalysts, such as certain tungsten complexes, can polymerize alkynes into cyclic polyacetylenes through a ring-expansion mechanism. nsf.govacs.orgoborolabs.com These cyclic polymers exhibit unique properties compared to their linear counterparts due to the absence of chain ends. nsf.govoborolabs.com

The polymerization of this compound would lead to polymers where the bicyclic moiety is a pendant group attached to the polymer backbone, potentially imparting unique solubility and conformational properties to the final material.

Stereochemical Influences on Reaction Outcomes and Selectivity

The stereochemical outcome of nearly all reactions involving the 7-oxabicyclo[2.2.1]heptane scaffold is dominated by its rigid, conformationally constrained structure. researchgate.net The key determining factor is the difference in steric hindrance between the two faces of the bicyclic system: the exo face and the endo face.

The oxygen bridge at C7 sterically shields the endo face, causing most reagents to approach from the more accessible exo face. This principle governs additions, cyclizations, and substitutions.

Key Stereochemical Observations:

Electrophilic Additions: As noted previously, electrophiles preferentially add to the exo face of the double bond in 7-oxabicyclo[2.2.1]heptene systems. capes.gov.br

Intramolecular Cycloadditions: In the formation of related aza-7-oxabicyclo[2.2.1]heptanes via intramolecular nitrone cycloaddition, the stereochemistry of the starting material dictates the stereochemical outcome of the cyclized product with high fidelity (≥20:1). nih.gov

Substituent Effects: The stereochemistry of existing substituents (exo or endo) plays a critical role in directing subsequent reactions. For example, in the ROCM of 2-cyano-7-oxanorbornenes, an endo-nitrile substrate reacts with different stereoselectivity compared to its exo-isomer. beilstein-journals.org Similarly, in the Diels-Alder synthesis of these systems, the formation of the endo adduct often predominates. thieme-connect.com A gold(I)-catalyzed cycloisomerization of alkynediols proceeds with high regio- and stereoselectivity to form the 7-oxabicyclo[2.2.1]heptane core. researchgate.net

Table 2: Factors Influencing Stereoselectivity in Reactions of 7-Oxabicyclo[2.2.1]heptane Derivatives

Reaction TypeInfluencing FactorObserved OutcomeReference
Electrophilic AdditionSteric hindrance of oxygen bridgePredominant exo attack capes.gov.br
ROCMExo vs. Endo substituent at C2Substrate-dependent regioselectivity and E/Z isomer ratio beilstein-journals.org
Intramolecular CycloadditionGeometry of acyclic precursorHigh diastereoselectivity (≥20:1) nih.gov
Gold-Catalyzed CycloisomerizationCatalyst and substrate structureHigh regio- and stereoselectivity researchgate.net

For this compound, the bulky bicyclic ring would act as a powerful stereodirecting group for any reaction occurring at the ethynyl moiety, favoring pathways that minimize steric interactions with the ring system.

Applications of 2 Ethynyl 7 Oxabicyclo 2.2.1 Heptane As a Versatile Building Block

Role in Complex Organic Synthesis

The 7-oxabicyclo[2.2.1]heptane skeleton serves as a versatile starting material or key intermediate in the construction of intricate molecular architectures. Its utility is particularly evident in the total synthesis of natural products and the preparation of rare sugars, as well as in the industrial production of agrochemicals and dyestuffs.

The unique three-dimensional structure of 7-oxabicyclo[2.2.1]heptane derivatives makes them ideal starting points for the stereoselective synthesis of complex natural products.

Farnesiferol C: The asymmetric total synthesis of the natural product farnesiferol C has been accomplished utilizing a gold(I)-catalyzed cycloisomerization of alkynediols to construct the 7-oxabicyclo[2.2.1]heptane core. researchgate.net This key step proceeds with high regio- and stereoselectivity, enabling the efficient assembly of the target molecule. researchgate.net

Solanoeclepin A: In synthetic studies towards solanoeclepin A, the most potent natural hatching agent for potato cyst nematodes, the 7-oxabicyclo[2.2.1]heptane moiety constitutes a crucial substructure. rsc.orgresearchgate.netnih.gov Synthetic strategies have employed an intramolecular Diels-Alder reaction to form this bicyclic system, which is a key component of the tetracyclic left-handed portion of the molecule. researchgate.netresearchgate.net

Cavcinoeclepin A: A total synthesis of cavcinoeclepin A, a natural hatching stimulus for the soybean cyst nematode, has also been reported. researchgate.net The synthesis of this complex molecule further underscores the importance of the 7-oxabicyclo[2.2.1]heptane framework in constructing biologically active natural products. researchgate.net

The 7-oxabicyclo[2.2.1]heptane framework is an important intermediate in the synthesis of various commercial products, including agrochemicals and dyestuffs. fishersci.com Certain derivatives have been investigated for their potential as pesticidal agents for controlling undesired microorganisms and animal pests. google.com For example, exo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride (B1165640) is a key raw material in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. fishersci.com Substituted 7-oxabicyclo[2.2.1]heptan-2-ols have also been explored for their herbicidal properties. google.com

Design and Development of Bioactive Molecules and Ligands

The conformationally constrained nature of the 7-oxabicyclo[2.2.1]heptane system is a valuable feature in the design of novel bioactive molecules and ligands. This scaffold allows for the precise positioning of functional groups in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.

Saturated bicyclic systems, including 2-oxabicyclo[2.2.2]octane, a close structural relative of the 7-oxabicyclo[2.2.1]heptane system, have emerged as effective bioisosteres for phenyl rings in medicinal chemistry. nih.govenamine.net This bioisosteric replacement can lead to improved physicochemical properties such as increased water solubility, enhanced metabolic stability, and reduced lipophilicity. nih.govresearchgate.net For example, replacing a phenyl ring with a 2-oxabicyclo[2.2.2]octane core in the drug Imatinib resulted in such improvements. nih.gov This strategy enhances the repertoire of available saturated bioisosteres for use in drug discovery projects. nih.gov

The 7-oxabicyclo[2.2.1]heptane ring system has been used to create carbocyclic locked nucleic acids (cLNAs), which are nucleotide analogues with a conformationally "locked" sugar moiety. nih.govacs.org These cLNAs are more stable than their natural counterparts due to their non-glycosidic nature. nih.gov In these molecules, the furanose sugar of a natural nucleoside is replaced by the rigid bicyclic system, which pre-organizes the nucleoside into a specific conformation (N-type) that is favorable for binding to complementary RNA and DNA strands. nih.gov This pre-organization leads to duplexes with remarkably increased thermal stability. A cLNA derivative containing the 7-oxabicyclo[2.2.1]heptane scaffold has shown potent binding affinity to the human P2Y₁ receptor, demonstrating the potential of this system in developing selective receptor ligands. nih.govindexcopernicus.com

Scaffolds for G Protein-Coupled Receptor (GPCR) Ligands

The 7-oxabicyclo[2.2.1]heptane framework, a core component of 2-ethynyl-7-oxabicyclo[2.2.1]heptane, is a recognized privileged scaffold for G protein-coupled receptors (GPCRs). nih.gov This is attributed to its rigid structure, which allows for the presentation of pharmacophoric elements in a well-defined orientation, enhancing binding affinity and selectivity. The ethynyl (B1212043) group provides a versatile handle for introducing a wide range of substituents through click chemistry, facilitating the rapid generation of compound libraries for screening against various GPCR targets. nih.govmdpi.com

For instance, researchers have utilized the 7-azanorbornane skeleton, a nitrogen-containing analog, as a scaffold for developing ligands for opioid receptors, which are a class of GPCRs. nih.govmdpi.com By performing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions between various 7-substituted 2-ethynyl-7-azanorbornanes and azides, they were able to identify dual agonists for the delta and kappa opioid receptors. nih.govmdpi.com This approach highlights the utility of the ethynyl group in exploring the chemical space around the bicyclic core to discover novel GPCR modulators.

Furthermore, the 7-oxabicyclo[2.2.1]heptane system has been used to construct conformationally locked carbocyclic nucleoside analogues for studying ribose ring conformation in ligands targeting GPCRs. acs.org The rigid bicyclic system restricts the pseudosugar ring to specific conformations, which is crucial for understanding ligand-receptor interactions. acs.org

Design of Selective Estrogen Receptor Downregulators (SERDs)

Selective estrogen receptor downregulators (SERDs) represent a critical therapeutic strategy for hormone-receptor-positive breast cancer, particularly in cases of acquired resistance to other endocrine therapies. nih.govnih.govduke.edursc.org The 7-oxabicyclo[2.2.1]heptane scaffold has emerged as a promising core for the design of novel SERDs. nih.gov

A series of 7-oxabicyclo[2.2.1]heptene sulfonamide (OBHSA) derivatives incorporating long alkyl chains have been identified as potent SERDs. nih.gov These compounds have demonstrated significant inhibitory activity against MCF-7 breast cancer cells and excellent estrogen receptor alpha (ERα) degradation activity. nih.gov The structure-activity relationship (SAR) studies revealed that the position and length of the alkyl side chain significantly influence the biological activity, with a six-carbon chain being optimal. nih.gov For example, compounds 23a and 36 from this series displayed IC50 values of 0.84 μM and 0.77 μM, respectively, against MCF-7 cells. nih.gov The degradation of ERα by these compounds is mediated through a proteasome-dependent process, and they induce apoptosis in cancer cells. nih.gov

The development of these novel SERDs with the 7-oxabicyclo[2.2.1]heptane core offers a potential alternative for treating drug-resistant breast cancer. nih.govnih.gov

Analogue Design for Thromboxane (B8750289) A2/PGH2 Antagonists and Agonists

Thromboxane A2 (TXA2) and prostaglandin (B15479496) H2 (PGH2) are potent mediators of platelet aggregation and vasoconstriction. nih.govwikipedia.org The inherent instability of TXA2 has driven the development of stable synthetic analogues to study its physiological effects and to identify therapeutic agents. wikipedia.orgunimi.it The 7-oxabicyclo[2.2.1]heptane framework has been instrumental in the design of both antagonists and agonists of the TXA2/PGH2 receptor. nih.govnih.gov

Researchers have synthesized a series of chemically stable TXA2/PGH2 analogues based on the 7-oxabicyclo[2.2.1]heptane structure. nih.gov Depending on the stereochemistry of the side chains and the carbinol group, these analogues have exhibited a range of activities, including TXA2/PGH2 agonism and antagonism, and even PGD2/PGI2 agonism. nih.gov The enantiomers with the natural alpha-heterocycle configuration were generally more potent. nih.gov

One notable example is the potent and selective TXA2 receptor antagonist, [1S-[1α,2α(Z),3α,4α]]-7-[3-[[[[(1-Oxoheptyl)amino]acetyl]amino]-methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid. nih.gov This compound effectively inhibited arachidonic acid-induced platelet aggregation and bronchoconstriction. nih.gov

The versatility of the 7-oxabicyclo[2.2.1]heptane scaffold is further demonstrated by the synthesis of fluorinated analogues of TXA2, which exhibit enhanced stability while retaining biological activity. unimi.it

Conjugation Strategies and Bioconjugation via the Ethynyl Group

The terminal ethynyl group of this compound is a key functional handle for a variety of conjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govmdpi.com This reaction is highly efficient, specific, and proceeds under mild conditions, making it ideal for bioconjugation and the synthesis of complex molecular architectures.

In the context of drug discovery, the CuAAC reaction with this compound derivatives allows for the rapid and efficient linking of the bicyclic scaffold to a diverse range of molecular fragments, such as azides. nih.govmdpi.com This strategy has been successfully employed in an in situ screening protocol to identify novel ligands for transmembrane proteins like GPCRs. nih.govmdpi.com The clean nature of the click reaction often allows for biological evaluation of the products without the need for extensive purification. nih.gov

Beyond small molecule synthesis, the ethynyl group can be utilized for bioconjugation to attach the 7-oxabicyclo[2.2.1]heptane moiety to biomolecules like proteins, peptides, or nucleic acids. This can be used to introduce a rigid, conformationally constrained element into a biological system for studying molecular interactions or for developing targeted therapeutics.

Applications in Supramolecular Chemistry (e.g., Macrocyclic Belt Formation)

The rigid and well-defined geometry of the 7-oxabicyclo[2.2.1]heptane unit makes it an attractive building block for the construction of complex supramolecular assemblies. nih.govmdpi.com One notable application is in the formation of macrocyclic structures, including hydrocarbon belts. nih.gov

Hydrocarbon belts are strained, cyclic molecules with unique electronic and structural properties. nih.gov The synthesis of these structures often relies on the strategic pre-organization of precursor molecules. The 7-oxabicyclo[2.2.1]heptane framework can serve as a rigid linker or a component of a larger macrocyclic precursor, guiding the molecule to adopt a specific conformation that facilitates the final ring-closing reactions. nih.gov

While direct examples of this compound in macrocyclic belt formation are not explicitly detailed, the principles of using rigid bicyclic scaffolds are well-established in the field. nih.gov The ethynyl group offers a point of attachment for further functionalization or for linking multiple bicyclic units together to form larger, more complex supramolecular architectures. mdpi.com The ability to form bismacrocycles, where two macrocyclic units are linked together, is another area where the conjugation capabilities of the ethynyl group could be leveraged to create novel host-guest systems and advanced materials. mdpi.com

Spectroscopic and Structural Elucidation Methodologies for 2 Ethynyl 7 Oxabicyclo 2.2.1 Heptane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 2-ethynyl-7-oxabicyclo[2.2.1]heptane systems, providing detailed information about the connectivity and spatial arrangement of atoms.

¹H and ¹³C NMR spectroscopy are fundamental in assigning the structure of this compound derivatives. The chemical shifts and coupling constants of the protons and carbons in the bicyclic framework are highly sensitive to their chemical environment and stereochemistry.

For instance, in derivatives of 7-oxabicyclo[2.2.1]heptane, the bridgehead protons typically appear at a distinct chemical shift. In the parent 7-oxabicyclo[2.2.1]heptane, the bridgehead protons (H-1 and H-4) resonate at approximately 4.56 ppm. The chemical shifts of other protons in the scaffold, such as those at positions 2, 3, 5, and 6, provide a wealth of structural information. chemicalbook.com

Table 1: Representative ¹H NMR Spectral Data for 7-Oxabicyclo[2.2.1]heptane Derivatives

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H-1~4.5m-
H-4~4.5m-
H-2, H-3, H-5, H-61.2-1.9m-

Table 2: Representative ¹³C NMR Spectral Data for 7-Oxabicyclo[2.2.1]heptane Derivatives

Carbon Chemical Shift (ppm)
C-1, C-4 (Bridgehead)~70-80
C-2, C-3, C-5, C-6~25-40

Note: The exact chemical shifts for this compound will vary based on the specific isomer and solvent used.

To gain deeper insights into the three-dimensional structure and conformation of these bicyclic systems, two-dimensional NMR techniques are indispensable. For example, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for conformational analysis. acs.org NOESY experiments detect through-space interactions between protons that are in close proximity, providing crucial information about the spatial arrangement of substituents on the rigid 7-oxabicyclo[2.2.1]heptane framework.

In related systems, NOESY has been used to establish the relative stereochemistry of substituents. For example, the observation of a Nuclear Overhauser Effect (NOE) between specific protons can confirm their syn or anti relationship on the bicyclic ring. The conformation of the molecule, often described as being in an (N) or (S) conformation, can be determined by analyzing the coupling constants and NOE patterns. acs.org For instance, the detection of an NOE between H-1 and H-6 in a related system was consistent with an (N) conformation. acs.org

Other 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are routinely used to establish proton-proton and proton-carbon correlations, respectively, which aids in the complete and unambiguous assignment of all signals in the NMR spectra. us.es

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical tool for the characterization of this compound and its derivatives, offering precise molecular weight determination and information about molecular composition.

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS allows for the calculation of the molecular formula, confirming the presence of the expected atoms and their quantities. rsc.org For example, the molecular formula of this compound is C₈H₁₀O, corresponding to a specific high-resolution mass. uni.lu This technique is crucial for distinguishing between isomers and compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for characterizing complexes involving the this compound moiety. This method allows for the analysis of non-covalent complexes, such as those formed with metal ions. rsc.org In studies of related 7-oxabicyclo[2.2.1]heptane dicarboxamides, ESI-MS was used to indicate the formation of both mono- and di-solvated species with Europium(III). rsc.org This technique provides valuable information on the stoichiometry and nature of the coordination complexes.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, IR spectroscopy can confirm the presence of the characteristic alkyne and ether functionalities.

The key vibrational modes expected in the IR spectrum of this compound include:

C≡C-H stretch: A sharp, characteristic absorption band typically appears in the region of 3300-3270 cm⁻¹. libretexts.org

C≡C stretch: A weaker absorption band is expected in the range of 2260-2100 cm⁻¹. libretexts.org

C-O-C stretch: The ether linkage in the 7-oxabicyclo[2.2.1]heptane ring will give rise to a strong absorption band, typically in the 1150-1085 cm⁻¹ region for aliphatic ethers.

C-H stretch (alkane): Absorptions for the C-H bonds of the bicyclic framework will be observed in the 3000-2850 cm⁻¹ region. libretexts.org

In a study of a related 7-azanorbornane derivative, the ethynyl (B1212043) C-H stretch was observed around 3295 cm⁻¹. nih.gov The tridentate nature of a related 7-oxabicyclo[2.2.1]heptane dicarboxamide ligand was ascertained by studying the IR spectra of its complex with Europium(III). rsc.org

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
AlkyneC≡C-H stretch3300-3270Sharp, Medium
AlkyneC≡C stretch2260-2100Weak to Medium
EtherC-O-C stretch1150-1085Strong
AlkaneC-H stretch3000-2850Strong

Photoelectron Spectroscopy for Electronic Structure Investigations

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. While specific photoelectron spectroscopic data for this compound is not extensively documented, studies on analogous 7-oxabicyclo[2.2.1]heptane derivatives provide significant insights into the electronic interactions within this bicyclic framework.

Research on compounds such as 3,5,6-trimethylidene-7-oxabicyclo[2.2.1]heptan-2-one and related dimethylidene derivatives has utilized He(Iα) photoelectron spectroscopy to investigate the interaction between the oxygen lone-pair orbitals of the ether bridge and the π-orbitals of the unsaturated ketone functions. researchgate.netroyalsocietypublishing.org These studies are crucial for understanding the through-bond and through-space interactions that dictate the electronic properties of the molecule.

In a typical PES analysis of a 7-oxabicyclo[2.2.1]heptane system, distinct bands in the spectrum correspond to the ionization energies of electrons from different molecular orbitals. For instance, the ionization from the oxygen lone-pair (n_O) and the π-orbitals of the ethynyl group would be of particular interest in this compound. The relative energies of these bands provide information about the degree of mixing between these orbitals.

Key Findings from Related Systems:

Orbital Interactions: In related systems, it has been observed that the out-of-phase linear combination of π-orbitals can hyperconjugate with the ethano-bridge σ orbitals. researchgate.net

Through-Bond vs. Through-Space Effects: The rigid bicyclic structure of the 7-oxabicyclo[2.2.1]heptane core allows for a detailed study of the competition between through-bond and through-space interactions between functional groups.

The insights gained from the photoelectron spectra of these related ketones and dienes are instrumental in building a comprehensive picture of the electronic structure of substituted 7-oxabicyclo[2.2.1]heptanes.

X-ray Crystallography for Solid-State Structure Determination (where applicable to derivatives)

X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for the parent this compound may not be readily available, numerous derivatives have been characterized using this method, offering valuable information about the conformation of the bicyclic scaffold and the influence of various substituents.

The rigid 7-oxabicyclo[2.2.1]heptane framework is a common feature in many synthesized molecules with potential biological activity. researchgate.netnih.gov The crystal structures of these derivatives confirm the characteristic boat conformation of the six-membered ring and the envelope conformation of the two five-membered rings containing the oxygen bridge. nih.gov

Detailed crystallographic data from a selection of 7-oxabicyclo[2.2.1]heptane derivatives are presented in the table below, highlighting key structural parameters.

Interactive Table of Crystallographic Data for 7-Oxabicyclo[2.2.1]heptane Derivatives

Compound NameCrystal SystemSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)Reference
3-(thiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acidMonoclinicP2₁/cC-O: 1.44-1.46, C-C: 1.52-1.56C-O-C: ~95 colab.ws
rac-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid (cocrystal with 2-aminobenzothiazole)MonoclinicP2₁/cO-C: 1.453, 1.456C1-O7-C4: 94.5 nih.gov
racemic 7-oxabicyclo[2.2.1]heptane-5-exo-iodo-6-endo-hydroxy-2-endo-carboxylic acid-γ-lactoneMonoclinicP2₁/cI-C(5): 2.138(5), O(1)-C(2): 1.468(6), O(1)-C(6): 1.343(6), O(7)-C(1): 1.458(6)C(1)-O(7)-C(4): 94.7(4), C(2)-O(1)-C(6): 109.8(4) researchgate.net

These crystallographic studies provide definitive proof of the molecular structure and stereochemistry. For example, in the case of the iodo-lactone derivative, X-ray analysis confirmed the exo position of the iodine substituent and the 2-6 position of the lactone bridge. researchgate.net Furthermore, the analysis of intermolecular interactions, such as hydrogen bonds and π-π stacking, reveals how these molecules pack in the solid state, which can influence their physical properties. nih.gov

Computational and Theoretical Studies on 2 Ethynyl 7 Oxabicyclo 2.2.1 Heptane Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental properties of molecules at the electronic level. These calculations are crucial for predicting molecular geometries, energies, and reaction mechanisms.

Density Functional Theory (DFT) has become a standard method for the geometry optimization and analysis of the electronic structure of organic molecules. arxiv.org It offers a favorable balance between computational cost and accuracy. Studies on related 7-oxabicyclo[2.2.1]heptane derivatives have utilized DFT to determine their energy-optimized structures. rsc.org For instance, in the study of N,N,N′,N′-tetraalkyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides (OBDA), a class of conformationally constrained ligands, DFT calculations were performed to establish the most stable geometry of the free ligand and its complex with Americium(III). rsc.org This approach allows for a detailed understanding of the molecule's three-dimensional shape and the distribution of electrons, which are key determinants of its physical and chemical behavior. The workflow for such calculations typically involves generating an initial molecular structure from its SMILES string, followed by geometry optimization using a software package like PySCF to find the lowest energy conformation. arxiv.org

Computational Method Application System Studied Reference
Density Functional Theory (DFT)Determination of energy-optimized structure7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamide and its Am³⁺ complex rsc.org
DFTBenchmarking for geometry optimizationSmall organic semiconductor molecules arxiv.org

Ab-initio calculations, which are based on first principles without using experimental parameters, provide a high level of theoretical accuracy for determining molecular structures and energies. These methods have been applied to the 7-oxabicyclo[2.2.1]heptane framework to understand binding interactions and reaction energetics. For example, a binding model of norcantharidin (B1212189) (a related 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride) to the PP2B catalytic site was constructed based on computational studies. acs.org In other work, ab-initio calculations were used to determine the heat of reaction for the intramolecular [4+2] cycloaddition that forms the bicyclic ring system, calculated to be -25.4 kcal/mol. mit.edu These calculations are essential for quantifying the stability of molecular complexes and for understanding the thermodynamics of chemical transformations.

A significant application of quantum chemical calculations is the prediction of reaction pathways and the characterization of transition states. This allows for a detailed mechanistic understanding of chemical reactions. For the 7-oxabicyclo[2.2.1]heptane system, computational studies have been instrumental in elucidating complex reaction mechanisms. For example, in the gold(I)-catalyzed cycloisomerization of alkynediols to form 7-oxabicyclo[2.2.1]heptanes, calculations revealed the pathway involving a semi-pinacol rearrangement. researchgate.net The study calculated the energy barrier for the transition state of this rearrangement to be 15.9 kcal/mol. researchgate.net Similarly, a plausible mechanism for the ring-opening/cross-metathesis (ROCM) reactions of 7-oxabicyclo[2.2.1]hept-5-ene derivatives has been proposed, detailing the formation of various isomeric products. beilstein-journals.org These theoretical predictions are vital for optimizing reaction conditions and for designing new synthetic routes.

Reaction Type Computational Finding System Studied Reference
Gold(I)-Catalyzed CycloisomerizationCalculation of a 15.9 kcal/mol energy barrier for the semi-pinacol rearrangement transition state.Alkynediols forming 7-oxabicyclo[2.2.1]heptanes researchgate.net
Ring-Opening/Cross Metathesis (ROCM)Proposal of a plausible mechanism for the formation of regioisomeric products.7-oxabicyclo[2.2.1]hept-5-en-2-carbonitriles beilstein-journals.org

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For the 7-oxabicyclo[2.2.1]heptane system, these methods are particularly important for analyzing its rigid, bicyclic structure.

Isomer/Conformer Key NMR Observation Assigned Conformation Reference
Isomer 11H-7 (pseudoaxial) is a singlet; small J₁,₆ and J₅,₆ coupling constants.(N) conformation acs.org
Isomer 12Axial-axial coupling between H-3 and H-4.(S) conformation acs.org
Dibenzoyl cLNA monomer 22J₁,₆ and J₁,₇ coupling constants are zero.(N)-like conformation acs.org

Molecular modeling is a cornerstone in drug discovery for predicting how a ligand, such as a 2-ethynyl-7-oxabicyclo[2.2.1]heptane derivative, might bind to a biological receptor. dtu.dk This modeling can provide valuable insights into the structural basis for a compound's activity. nih.gov For instance, molecular modeling and docking of a carbocyclic locked nucleic acid (cLNA) containing the 7-oxabicyclo[2.2.1]heptane ring into the human P2Y1 receptor suggested that certain amino acids, such as F131, H132, and L135, may have steric interactions with substituents on the ring. unc.edu This type of analysis helps to explain why certain derivatives may have lower binding affinities and guides the design of new ligands with improved potency and selectivity. unc.edu Similarly, modeling studies of other 7-oxabicyclo[2.2.1]heptene derivatives have been used to understand their antagonist activity at estrogen receptors. nih.gov These computational approaches are essential for expanding the structural diversity of ligands for various biological targets. nih.gov

Receptor Key Interacting Residues Compound Type Reference
Human P2Y1 ReceptorF131(3.32), H132(3.33), L135(3.36)cLNA derivative with oxabicyclo[2.2.1]heptane ring unc.edu
Human A3 Adenosine ReceptorQ167(EL2), H272(7.43)(N)-methanocarba ring system (for comparison) unc.edu
Estrogen Receptor (ER)(Not specified)Diaryl-substituted 7-oxabicyclo[2.2.1]heptene nih.gov

Biological Activity and Mechanistic Insights of 7 Oxabicyclo 2.2.1 Heptane Derivatives

Molecular Target Interaction Mechanisms

The biological effects of 7-oxabicyclo[2.2.1]heptane derivatives are rooted in their ability to bind to and modulate the function of specific biomacromolecules, including receptors and enzymes.

Derivatives of the 7-oxabicyclo[2.2.1]heptane framework have been shown to interact with key receptors involved in physiological and pathophysiological processes, such as thromboxane (B8750289) and opioid receptors.

Thromboxane Receptors: A significant area of research has focused on 7-oxabicyclo[2.2.1]heptane derivatives as modulators of the thromboxane A2 (TXA2) receptor. TXA2 is a potent mediator of platelet aggregation and vascular smooth muscle contraction. pnas.org Stable synthetic analogues of TXA2 incorporating the 7-oxabicyclo[2.2.1]heptane skeleton have been developed to act as antagonists at the TXA2 receptor. pnas.orgnih.gov

Studies have revealed that the stereochemistry of the substituents on the bicyclic core is crucial for activity. For instance, four stereoisomers of 7-oxabicyclo[2.2.1]heptane derivatives featuring a benzenesulfonylamino group were synthesized and evaluated for their ability to inhibit platelet aggregation. nih.gov One of the trans-isomers demonstrated high potency as a thromboxane A2 receptor antagonist, though it also exhibited partial agonist effects. nih.gov In contrast, another isomer acted as a less active inhibitor but without the partial agonism. nih.gov These findings underscore the structure-activity relationship, where subtle changes in the three-dimensional arrangement of the molecule can significantly alter its pharmacological profile at the thromboxane receptor. nih.govnih.gov Depending on the relative stereochemistry of their side chains, these analogues can function as either TXA2/PGH2 receptor agonists or antagonists. nih.gov Some derivatives have also been designed to mimic platelet-activating factor (PAF), a potent phospholipid activator involved in platelet aggregation, with a diexo derivative showing strong PAF antagonist activity. nih.gov

Table 1: Activity of 7-Oxabicyclo[2.2.1]heptane Derivatives at Thromboxane Receptors
Compound StructureTargetObserved ActivityKey FindingsReference
Benzenesulfonylamino-7-oxabicyclo[2.2.1]heptane (trans-isomer 23)Thromboxane A2 ReceptorAntagonist with partial agonismHigh potency in inhibiting platelet aggregation. nih.gov
Benzenesulfonylamino-7-oxabicyclo[2.2.1]heptane (isomer 11)Thromboxane A2 ReceptorAntagonistLess active inhibitor with no partial agonistic effect. nih.gov
7-Oxabicyclo[2.2.1]heptane analogues of TXA2/PGH2Thromboxane A2/Prostaglandin (B15479496) H2 ReceptorsAgonist or AntagonistActivity is dependent on side chain and carbinol stereochemistry. nih.gov
Diexo-7-oxabicyclo[2.2.1]heptane derivativePlatelet-Activating Factor (PAF) ReceptorAntagonistDesigned based on PAF structure; acts as a strong antagonist. nih.gov

Opioid Receptors: While research on direct interaction of 7-oxabicyclo[2.2.1]heptane derivatives with opioid receptors is limited, studies on the closely related 7-azanorbornane (7-azabicyclo[2.2.1]heptane) scaffold provide valuable insights. A screening of a 7-azanorbornane library led to the discovery of dual agonists for the delta (DOR) and kappa (KOR) opioid receptors. mdpi.com These compounds, which feature an ethynyl (B1212043) group at the 2-position, did not show activity at the mu (MOR) opioid receptor, which is associated with addiction. mdpi.com This suggests that the bicyclic framework can be a valuable scaffold for developing functionally selective opioid receptor modulators. mdpi.comelifesciences.org

The 7-oxabicyclo[2.2.1]heptane core is also present in molecules that inhibit various enzymes.

Asparagine Synthetase and Other Enzymes: Certain monoterpenes with a 7-oxabicyclo[2.2.1]heptane structure, such as 1,4-cineole, have been identified as inhibitors of plant asparagine synthetase (AS). nih.govresearchgate.net This enzyme is crucial for nitrogen metabolism in plants. The herbicide cinmethylin, a derivative of 1,4-cineole, also targets this enzyme. nih.gov

Furthermore, derivatives of norcantharidin (B1212189), which contains the 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride (B1165640) structure, are known to be potent inhibitors of serine/threonine protein phosphatases, specifically protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). nih.gov More recently, derivatives have been designed to selectively inhibit protein phosphatase 5 (PP5), which is implicated in cancer cell survival. researchgate.netnih.govpdbj.org For example, compound 28a, a rationally designed 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivative, showed a 38-fold enhanced selectivity for PP5 over PP2A. nih.gov The crystal structure of PP5 co-crystallized with an inhibitor revealed that the 7-oxabicyclo[2.2.1]heptane-2,3-dicarbonyl moiety coordinates with metal ions in the enzyme's active site. researchgate.net

There is also evidence suggesting a potential role for these derivatives in modulating tyrosine aminotransferase (TAT) protein activity. researchgate.net

Cellular Pathway Modulation

By interacting with specific molecular targets, 7-oxabicyclo[2.2.1]heptane derivatives can modulate complex cellular pathways, leading to significant effects on cell fate and function.

A notable mechanism of action for some 7-oxabicyclo[2.2.1]heptene sulfonamide derivatives is the induction of proteasome-mediated degradation of the estrogen receptor alpha (ERα). nih.govdoi.org These compounds are classified as covalent selective estrogen receptor degraders (cSERDs). nih.gov

For instance, the compound 29c, which is based on a 7-oxabicyclo[2.2.1]heptane core, covalently binds to cysteine 530 (C530) within the ERα ligand-binding pocket. nih.gov This interaction, combined with strong hydrophobic interactions, forces the receptor into a unique antagonist conformation that promotes its degradation via the ubiquitin-proteasome system. nih.govbohrium.com This mechanism is distinct from that of other degraders that primarily perturb the helix 12 (H12) region of the receptor. nih.gov This targeted degradation of ERα offers a promising strategy for treating endocrine-resistant breast cancers. nih.govnih.govscienceopen.com

The modulation of cellular pathways by 7-oxabicyclo[2.2.1]heptane derivatives often culminates in the induction of apoptosis, or programmed cell death, in cancer cells.

Compounds that induce ERα degradation, such as the 7-oxabicyclo[2.2.1]heptene sulfonamide derivative 36, have been shown to trigger apoptosis in MCF-7 breast cancer cells. nih.govdoi.org Similarly, N-substituted norcantharimide derivatives, like N-farnesyloxy-7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide, exhibit potent cytotoxic and apoptotic effects against human liver carcinoma (HepG2) cell lines. nih.govresearcher.life Another derivative, NHC12, was found to induce G1 phase cell cycle arrest and increase the proportion of apoptotic cells in the HepG2 cell line. ncl.edu.tw Additionally, a chloroform (B151607) fraction of Juniperus phoenicea, which contains a 7-oxabicyclo[2.2.1]heptane derivative as a major constituent, was shown to inhibit cell proliferation and induce apoptosis in MCF-7 cells. researchgate.net

Table 2: Apoptotic Activity of 7-Oxabicyclo[2.2.1]heptane Derivatives
Compound/Derivative ClassCell LineObserved EffectIC50 ValueReference
7-Oxabicyclo[2.2.1]heptene sulfonamide (Compound 36)MCF-7 (Breast Cancer)Induces apoptosis0.77 µM nih.govdoi.org
N-farnesyloxy-7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide (9)HepG2 (Liver Carcinoma)Induces apoptosis8.3 ± 1.3 µM nih.govresearcher.life
N-farnesyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide (18)HepG2 (Liver Carcinoma)Induces apoptosis16.4 ± 1.2 µM nih.govresearcher.life
NHC12 (3-(dodecylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid)HepG2 (Liver Carcinoma)Induces G1 cell cycle arrest and apoptosisNot specified ncl.edu.tw

As discussed in the context of thromboxane receptor binding, 7-oxabicyclo[2.2.1]heptane derivatives have a marked influence on platelet aggregation and smooth muscle contraction. nih.govnih.gov By acting as antagonists of the TXA2 receptor, these compounds can effectively inhibit platelet aggregation induced by TXA2 and its precursors. nih.govresearchgate.net

The effects on smooth muscle are also significant. TXA2 is a potent vasoconstrictor, and its analogues based on the 7-oxabicyclo[2.2.1]heptane skeleton can either mimic or block this effect. pnas.orgnih.gov The specific outcome—contraction (agonist effect) or relaxation/inhibition of contraction (antagonist effect)—is highly dependent on the stereoisomer used, highlighting the precise structural requirements for interaction with the vascular TXA2 receptor. pnas.orgnih.gov

General Biological Influence and Pharmacokinetic Property Enhancement

The 7-oxabicyclo[2.2.1]heptane nucleus is considered a valuable scaffold in drug design, in part because it can serve as a bioisostere for other chemical groups. For instance, it has been used as a conformationally constrained analogue of acyclic and monocyclic ethers or as a substitute for aromatic rings. This structural rigidity can lead to an increase in binding affinity for target proteins by reducing the entropic penalty of binding.

Incorporation of the 7-oxabicyclo[2.2.1]heptane moiety into a molecule can also favorably modulate its pharmacokinetic properties. The introduction of this scaffold can increase metabolic stability by blocking sites susceptible to metabolism. Furthermore, its polarity can be fine-tuned through substitution to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

Research into various derivatives has demonstrated a wide array of biological activities, including but not limited to antiviral, anticancer, and anti-inflammatory effects. The specific nature of the biological activity is highly dependent on the type and position of the substituents on the bicyclic core. For example, derivatives have been synthesized and evaluated as inhibitors of various enzymes and as antagonists for several receptors.

While extensive research exists for the broader class of 7-oxabicyclo[2.2.1]heptane derivatives, specific data concerning the biological activity and pharmacokinetic properties of 2-ethynyl-7-oxabicyclo[2.2.1]heptane is not extensively documented in publicly available research. The ethynyl group, however, is a versatile functional group in medicinal chemistry, often used as a reactive handle for bioconjugation via "click chemistry" or as a pharmacophore that can interact with specific biological targets. Its incorporation at the 2-position of the 7-oxabicyclo[2.2.1]heptane scaffold presents an interesting candidate for further investigation.

Mechanistic Investigations of Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant properties of certain 7-oxabicyclo[2.2.1]heptane derivatives have been a subject of scientific inquiry. The mechanisms underlying these activities are thought to be linked to the specific functionalities appended to the bicyclic core.

Antimicrobial Activity:

Antioxidant Activity:

The antioxidant potential of 7-oxabicyclo[2.2.1]heptane derivatives is typically associated with their ability to scavenge free radicals or to chelate pro-oxidant metal ions. Derivatives bearing phenolic or other electron-rich functional groups can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing oxidative damage to cellular components like lipids, proteins, and DNA. The rigid scaffold can also position these antioxidant moieties for optimal interaction with radicals.

Below is a table summarizing the types of biological activities observed for the general class of 7-oxabicyclo[2.2.1]heptane derivatives and the proposed mechanisms.

Biological ActivityProposed Mechanism of Action for 7-Oxabicyclo[2.2.1]heptane Derivatives
Antimicrobial Disruption of microbial cell membranes, Inhibition of essential microbial enzymes.
Antioxidant Scavenging of free radicals, Chelation of pro-oxidant metal ions.
Antiviral Inhibition of viral enzymes (e.g., proteases, polymerases), Blocking of viral entry into host cells.
Anticancer Inhibition of protein kinases, Induction of apoptosis, Anti-proliferative effects.
Anti-inflammatory Inhibition of inflammatory enzymes (e.g., cyclooxygenases), Modulation of cytokine production.

Q & A

Q. What are the common synthetic routes for preparing 2-substituted 7-oxabicyclo[2.2.1]heptane derivatives, and how does stereochemical control influence reaction outcomes?

  • Methodological Answer : A widely used approach involves multi-step sequences starting from cyclohex-3-enecarboxylic acid. Key steps include the Curtius reaction to introduce nitrogen functionalities, stereoselective bromination (e.g., generating cis-3,trans-4-dibromocyclohexane intermediates), and intramolecular cyclization using NaH to form the bicyclic core . For 7-oxabicyclo derivatives, stereochemical integrity is maintained via chromatographic separation of endo- and exo-isomers, with NMR spectroscopy confirming configurations (e.g., distinct coupling constants for axial vs. equatorial substituents) . Yield optimization (18–36%) depends on reagent choice, such as platinum oxide in catalytic steps .

Q. How can NMR spectroscopy determine the stereochemistry of substituents in 7-oxabicyclo[2.2.1]heptane derivatives?

  • Methodological Answer : NMR spectral analysis leverages vicinal coupling constants (JHHJ_{HH}) and nuclear Overhauser effects (NOEs) to distinguish endo- vs. exo-substituents. For example, endo-2-substituted derivatives exhibit distinct JJ-values (e.g., 8–10 Hz for axial protons) compared to exo-isomers (3–5 Hz for equatorial protons). Additionally, NOE correlations between substituents and bridgehead hydrogens confirm spatial proximity . This method is critical for verifying stereochemical assignments in intermediates and final products.

Q. What separation techniques are effective for resolving endo- and exo-isomers of 7-oxabicyclo[2.2.1]heptane derivatives?

  • Methodological Answer : Normal-phase chromatography with silica gel and polar solvent systems (e.g., ethyl acetate/hexane gradients) effectively separates endo- and exo-isomers. The polarity difference between isomers arises from substituent orientation: endo-isomers often elute later due to increased steric interactions with the stationary phase . For azabicyclo analogs, reverse-phase HPLC with C18 columns and acetonitrile/water gradients achieves baseline separation .

Advanced Research Questions

Q. How do free radical intermediates influence the synthesis of 7-azabicyclo[2.2.1]heptane derivatives, and what experimental parameters optimize cyclization efficiency?

  • Methodological Answer : Radical precursors (e.g., N-sulfonyl derivatives) undergo intramolecular cyclization via 7-azabicyclo[2.2.1]hept-2-yl radicals, generated using AIBN or benzoyl peroxide as initiators. Key parameters include:
  • Solvent choice : Non-polar solvents (e.g., benzene) favor radical stability.
  • Temperature : 80–100°C accelerates radical formation while minimizing side reactions.
  • Substituent effects : Electron-withdrawing groups (e.g., sulfonyl) enhance cyclization rates by stabilizing transition states .
    Yields exceeding 70% are achievable with optimized N-sulfonyl precursors .

Q. What methodologies reconcile discrepancies in reaction yields between synthetic approaches for bicyclo[2.2.1]heptane systems?

  • Methodological Answer : Yield variations (e.g., 1% vs. 36% for 7-azabicyclo derivatives) are analyzed via:
  • Mechanistic profiling : Comparing intermediates (e.g., dibromocyclohexane carbamates) using LC-MS to identify incomplete conversions .
  • Catalyst screening : Platinum oxide vs. Pd/C impacts hydrogenation efficiency in cyclization steps .
  • Thermodynamic analysis : Enthalpy of formation (ΔHf\Delta H_f) data for bicyclo scaffolds (e.g., 7-oxabicyclo vs. norbornane) guide solvent and temperature selection to favor product stability .

Q. How can computational modeling predict the thermodynamic stability of 7-oxabicyclo[2.2.1]heptane derivatives under varying reaction conditions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) estimate:
  • Ring strain energy : Lower strain in 7-oxabicyclo systems (~20 kcal/mol) compared to norbornane derivatives (~30 kcal/mol) enhances thermal stability .
  • pKa prediction : Substituent effects on acidity (e.g., 6-hydroxy-7-oxabicyclo derivatives have pKa ~14.1) inform deprotonation strategies for functionalization .
    Experimental validation via DSC (differential scanning calorimetry) confirms computational predictions .

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